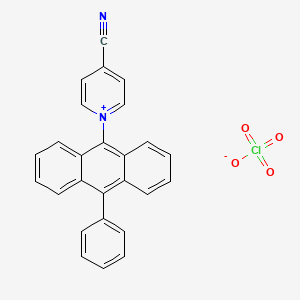
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a cyano group, a phenylanthracene moiety, and a pyridinium ion paired with a perchlorate anion. The unique structure of this compound makes it of interest in various fields of scientific research, including organic electronics, photophysics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the phenylanthracene core. This reaction involves the coupling of a boronic acid derivative with a halogenated anthracene under palladium catalysis . The resulting phenylanthracene is then subjected to further functionalization to introduce the cyano group and the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The phenylanthracene moiety can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the pyridinium ion under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylanthracene moiety can yield anthraquinone derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the electronic transitions within the phenylanthracene moiety. Additionally, the pyridinium ion can interact with biological membranes, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate is unique due to the presence of the cyano group and the pyridinium ion, which impart distinct electronic and photophysical properties. These features make it particularly suitable for applications in organic electronics and as a fluorescent probe .
Properties
CAS No. |
142311-20-4 |
|---|---|
Molecular Formula |
C26H17ClN2O4 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
1-(10-phenylanthracen-9-yl)pyridin-1-ium-4-carbonitrile;perchlorate |
InChI |
InChI=1S/C26H17N2.ClHO4/c27-18-19-14-16-28(17-15-19)26-23-12-6-4-10-21(23)25(20-8-2-1-3-9-20)22-11-5-7-13-24(22)26;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UGSRBHXHUNPWBG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)[N+]5=CC=C(C=C5)C#N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















